N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a pyrimidine-carboxamide scaffold via a methylene bridge.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-14-7-12(17-9-18-14)15(21)16-8-13-19-10-5-3-4-6-11(10)20-13/h3-7,9H,2,8H2,1H3,(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWTDPTDWNUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, often in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide, as promising anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A study demonstrated that various benzimidazole derivatives exhibited significant antiproliferative activity against breast cancer cell lines such as MDA-MB-231. Specifically, compounds with longer alkyl chains showed enhanced anticancer effects, with IC50 values indicating effective inhibition at low concentrations (16.38 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Case Study: Inhibition of Pathogens
Research indicated that certain derivatives exhibited minimal inhibitory concentration (MIC) values against Staphylococcus aureus and Candida albicans, showcasing moderate to strong antifungal and antibacterial activities .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Candida albicans | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays.
Case Study: COX Inhibition
In a study focusing on cyclooxygenase (COX) inhibition, compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine were found to exhibit significant inhibition of COX enzymes, which are critical in mediating inflammatory responses. For instance, some derivatives showed IC50 values ranging from 0.0370 to 0.2272 nM against COX enzymes .
| Compound | COX Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | COX-1 | 0.1664 |
| Compound B | COX-2 | 0.0370 |
Other Applications
Beyond the primary pharmacological activities discussed, this compound may have additional applications in:
Antioxidant Properties : Some derivatives have shown promising antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with various biological targets, aiding in the design of more effective derivatives .
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Benzimidazole Derivatives
Key Observations :
- The target compound uniquely combines a pyrimidine-carboxamide moiety with benzimidazole, distinguishing it from benzamide- or hydrazide-linked analogs.
- Ethoxy groups (e.g., in the target compound and ) may improve lipophilicity compared to methoxy or hydroxyl substituents, enhancing bioavailability .
Key Observations :
- The target compound’s synthesis may resemble copper-catalyzed methods () given the benzimidazole-pyrimidine linkage, though direct evidence is lacking.
Table 3: Reported Activities of Analogs
Key Observations :
- The target compound’s ethoxy-pyrimidine moiety may confer selectivity for enzymes like kinases or oxidases, akin to catalytic copper complexes ().
- Benzamide analogs () show broad antimicrobial activity, suggesting that the target’s carboxamide group could similarly engage biological targets.
Physicochemical Properties
- Lipophilicity : Ethoxy and pyrimidine groups in the target compound likely increase logP compared to hydroxylated analogs, favoring blood-brain barrier penetration .
- Solubility : Carboxamide and benzimidazole moieties may enhance aqueous solubility relative to purely aromatic derivatives (e.g., benzohydrazides ).
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following features:
- IUPAC Name : N-(1H-benzimidazol-2-ylmethyl)-6-ethoxypyrimidine-4-carboxamide
- Molecular Formula : C15H15N5O2
- Molecular Weight : 283.29 g/mol
- CAS Number : 2034249-86-8
This compound contains a benzimidazole moiety, which is known for its bioactivity, particularly in anticancer and antiviral applications.
Target Proteins
The compound has been shown to inhibit casein kinase 1 delta (CK1δ), a critical regulator in various cellular processes including:
- Canonical Wnt signaling
- DNA damage response
- Cell cycle progression
- Apoptosis
Inhibition of CK1δ leads to cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent .
Biochemical Pathways
The inhibition of CK1δ disrupts multiple signaling pathways essential for tumor growth and survival. This disruption can lead to:
- Induction of apoptosis in cancer cells
- Altered cell cycle dynamics, particularly G2/M phase arrest, which hinders DNA repair mechanisms .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against a panel of 60 human cancer cell lines with promising results:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)-6-ethoxypyrimidine | 16 | Hu Topo I |
| Camptothecin (control) | Comparable | Various |
The compound demonstrated comparable efficacy to established chemotherapeutics like camptothecin, particularly through its action on human topoisomerase I (Hu Topo I) .
Antiviral Activity
Additionally, compounds with similar structures have shown antiviral properties. For example, derivatives containing the benzimidazole core have been evaluated for their ability to inhibit viral replication. In particular, studies indicated that certain benzimidazole derivatives could inhibit respiratory syncytial virus (RSV) replication at micromolar concentrations .
Case Studies
- Anticancer Trials : In a study involving various cancer cell lines, compounds derived from the benzimidazole scaffold were screened for cytotoxicity. The most potent derivatives showed IC50 values as low as 12 μM against specific cancer types, indicating strong potential for further development as anticancer agents .
- Antiviral Screening : A series of benzimidazole derivatives were tested against HCV and showed significant inhibition of viral replication with selectivity indices suggesting low cytotoxicity. One derivative reduced viral load by over 80% at concentrations below 10 μM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide, and how can yield be optimized?
- Methodology :
- Step 1 : Start with (1H-benzo[d]imidazol-2-yl)methanamine, synthesized via condensation of o-phenylenediamine with glyoxal under acidic conditions .
- Step 2 : React with 6-ethoxypyrimidine-4-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base.
- Optimization : Monitor reaction progress via TLC (Rf ~0.7–0.8 in ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution). Yield improvements (~60–70%) require strict anhydrous conditions and inert atmosphere .
Q. How is the compound structurally characterized, and what spectroscopic markers are critical?
- Key Data :
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Approach :
- Anticancer : MTT assay against tumor cell lines (e.g., K562 leukemia) with IC₅₀ determination .
- Enzyme Inhibition : VEGFR-2 kinase inhibition assay (IC₅₀ via ELISA) .
- Antimicrobial : Disk diffusion against S. aureus and C. albicans .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Strategy :
- Molecular Docking : Dock into VEGFR-2 (PDB ID: 4AG8) using AutoDock Vina. Prioritize substituents enhancing hydrogen bonding (e.g., ethoxy group at pyrimidine C6) .
- QSAR Modeling : Correlate logP with cytotoxicity; aim for logP 2–3 for optimal membrane permeability .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns (GROMACS) to identify persistent interactions .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Case Study :
- Issue : Discrepancies in IC₅₀ values for VEGFR-2 inhibition (e.g., AP3 vs. AP5 in ).
- Resolution :
Verify assay conditions (ATP concentration, enzyme batch).
Analyze substituent effects: Nitro groups (AP3) may enhance binding vs. fluorine (AP5) altering pharmacokinetics .
Validate via orthogonal assays (SPR for binding affinity).
Q. How can in vivo efficacy be evaluated, and what formulation challenges arise?
- Protocol :
- Xenograft Models : Administer orally (10–50 mg/kg) in nude mice with K562 tumors. Monitor tumor volume vs. vehicle .
- PK/PD : Measure plasma half-life (LC-MS/MS); low solubility may require PEG-based nanoformulation .
Q. What synthetic modifications improve metabolic stability without compromising activity?
- Design :
- Pyrimidine Substituents : Replace ethoxy with trifluoromethoxy (logD adjustment) .
- Benzimidazole Modifications : Introduce methyl groups at C5/C6 to block CYP3A4 oxidation .
- Validation : Microsomal stability assay (rat liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
